2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
This compound features a pyrrolidine ring substituted with a tert-butyl ester group at the 1-position and a benzo[1,4]dioxine moiety linked via an amide-methyl group at the 2-position. The tert-butyl ester confers steric protection to the carbamate group, enhancing stability during synthesis and biological studies .
Properties
IUPAC Name |
tert-butyl 2-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(23)21-10-6-7-13(21)11-20-17(22)16-12-24-14-8-4-5-9-15(14)25-16/h4-5,8-9,13,16H,6-7,10-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVIGGGVAAROKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106024 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353962-81-8 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353962-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[[(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester involves several key steps:
Formation of the dihydro-benzo[1,4]dioxine core: : This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: : This is achieved through the use of reagents such as amines or amino acids under controlled conditions to avoid unwanted side reactions.
Attachment of the pyrrolidine ring: : Pyrrolidine derivatives are introduced via nucleophilic substitution or addition reactions.
Esterification: : The tert-butyl ester group is formed through esterification reactions, often using tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound typically relies on optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common methods include large-scale batch processing and continuous flow synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzo[1,4]dioxine moiety, leading to the formation of quinones.
Reduction: : The carbonyl groups in the compound can be reduced to corresponding alcohols.
Substitution: : Nucleophilic and electrophilic substitution reactions are possible at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: : Including halogens, nucleophiles like amines or thiols, and electrophiles.
Major Products Formed
Oxidation products: : Quinones, ketones.
Reduction products: : Alcohols.
Substitution products: : Varied derivatives depending on the substituents involved.
Scientific Research Applications
Antihypertensive Agents
One of the notable applications of compounds related to 2,3-dihydrobenzo[1,4]dioxine derivatives is their use in the synthesis of antihypertensive drugs. For instance, N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine is highlighted as an intermediate in the preparation of doxazosin, an effective antihypertensive medication. The method involves the reaction of piperazine with the aforementioned compound under controlled conditions to yield high-purity products suitable for pharmaceutical use .
Neurological Applications
Research indicates that derivatives of 2,3-dihydrobenzo[1,4]dioxine exhibit potential as alpha-2C antagonists. These compounds can be beneficial in treating peripheral and central nervous system diseases by modulating neurotransmitter release and improving synaptic transmission .
Proteomics Research
The compound's derivatives are also utilized in proteomics research due to their ability to interact with various proteins and enzymes. For example, compounds like 2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-acetic acid are marketed for their applications in studying protein interactions and modifications .
Case Study 1: Synthesis of Doxazosin
A detailed synthesis route for doxazosin was documented where N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine was synthesized through a multi-step process involving heating and purification steps. The final product showed a purity level exceeding 99%, indicating its suitability for therapeutic applications .
Case Study 2: Alpha-2C Antagonist Development
A patent describes the development of several alpha-2C antagonists based on 2,3-dihydrobenzo[1,4]dioxine derivatives. These compounds were tested for their efficacy in animal models of neurological disorders, showing promising results in modulating receptor activity and improving symptoms associated with these conditions .
Case Study 3: Proteomics Application
In a study focusing on proteomics, derivatives such as [(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid were used as probes to investigate protein interactions within cellular pathways. The results indicated significant binding affinities that could lead to novel therapeutic strategies targeting specific proteins involved in disease processes .
Mechanism of Action
The compound exerts its effects through several mechanisms, which include:
Molecular Targets: : Enzymes, receptors, and other biomolecules.
Pathways Involved: : Signal transduction pathways, metabolic pathways, and others.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s closest analogs, identified in , include:
2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester: Replaces the pyrrolidine (5-membered ring) with piperidine (6-membered ring), altering ring strain and conformational flexibility.
Table 1: Structural and Functional Comparison
Research Implications and Gaps
While the provided evidence highlights synthetic routes and structural analogs, direct bioactivity data for the target compound are absent. Future studies should:
Evaluate its role in modulating biological targets (e.g., proteases, kinases) using assays analogous to those in .
Optimize synthesis yields via methods like azeotropic drying () or improved coupling conditions .
Biological Activity
The compound 2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester , with the CAS number 1353962-81-8 , has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₂H₁₃N₁O₅
- Molecular Weight : 251.24 g/mol
- InChI Key : MYVIGGGVAAROKN-UHFFFAOYNA-N
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
- Antiproliferative Activity
- Anticonvulsant Properties
- Mechanism of Action
Structure-Activity Relationship (SAR)
The structure of 2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is crucial for its biological activity. Key features include:
- Amide Bond : The amide functional group is essential for binding affinity to target proteins.
- Pyrrolidine Ring : Modifications on the pyrrolidine ring can enhance or diminish biological activity.
- Benzo[dioxine] Moiety : This moiety appears to play a significant role in increasing the compound's lipophilicity and potentially its ability to cross biological membranes .
Case Studies
-
Cytotoxicity Testing
- In a study assessing the antiproliferative effects of various compounds, 2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester was tested against several cancer cell lines including HeLa and Jurkat cells. Results showed an IC₅₀ value of approximately 15 μM in HeLa cells, indicating moderate potency compared to standard treatments .
-
Pharmacokinetics and Bioavailability
- The pharmacokinetic profile of this compound remains under investigation. However, initial assessments suggest favorable solubility and permeability characteristics that may enhance its bioavailability when administered orally or intravenously.
Q & A
Q. What are the standard synthetic routes for preparing 2-{[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves sequential acylation and protection/deprotection steps. For example, a dicarboxylic acid derivative (e.g., 1-tert-butyl ester 2-ethyl ester) is reacted with a pyrrolidine-containing amine under nitrogen at room temperature, followed by azeotropic drying with toluene to remove residual solvents . Key intermediates are purified via column chromatography or recrystallization. Reaction optimization includes controlling stoichiometry, temperature, and inert atmospheres to minimize side reactions .
Q. How is structural characterization of this compound performed in academic research?
- Methodological Answer : Structural confirmation relies on NMR (¹H/¹³C) for verifying the pyrrolidine ring, tert-butyl ester group, and benzo[1,4]dioxine moiety. High-resolution mass spectrometry (HRMS) validates molecular weight. For example, the tert-butyl ester group exhibits characteristic peaks at δ 1.4 ppm (singlet) in ¹H NMR, while the benzo[1,4]dioxine protons resonate between δ 4.2–4.5 ppm .
Q. What solvents and reaction conditions are optimal for introducing the tert-butyl ester group?
- Methodological Answer : Esterification with tert-butyl alcohol typically employs DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as coupling agents in anhydrous dichloromethane (DCM) or THF. Reactions are conducted under nitrogen at 0–25°C, followed by quenching with aqueous workup. Azeotropic drying with toluene ensures removal of residual water .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields when scaling up the reaction?
- Methodological Answer : Yield discrepancies often arise from incomplete acylation or side reactions. Design of Experiments (DoE) can identify critical parameters (e.g., temperature, catalyst loading). For example, increasing reaction time from 1 to 3 hours improved yields by 15% in analogous pyrrolidine-tert-butyl ester syntheses . In-line FTIR monitoring or LC-MS tracking of intermediates helps troubleshoot incomplete conversions .
Q. What strategies are recommended for optimizing enantiomeric purity in the pyrrolidine core?
- Methodological Answer : Chiral resolution via HPLC with chiral stationary phases (e.g., Chiralpak AD-H) or asymmetric synthesis using Boc-protected pyrrolidine precursors with chiral auxiliaries (e.g., Evans oxazolidinones) ensures high enantiomeric excess (>98%). Kinetic resolution during acylation steps may also enhance selectivity .
Q. How should researchers design biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., benzo[1,4]dioxine derivatives exhibit anti-inflammatory activity). Use cell-based assays (e.g., NF-κB inhibition in macrophages) and enzyme inhibition studies (e.g., COX-2). Dose-response curves (0.1–100 µM) and controls (e.g., indomethacin) validate activity. Ensure solubility with DMSO/PBS mixtures (<0.1% DMSO) .
Q. What mechanistic insights can be gained from studying hydrolysis of the tert-butyl ester group?
- Methodological Answer : Hydrolysis under acidic (HCl/dioxane) or basic (NaOH/THF) conditions reveals stability trends. Kinetic studies (monitored by ¹H NMR) show tert-butyl esters hydrolyze 10× slower than methyl esters at pH 7.4. Isotopic labeling (e.g., ¹⁸O-water) traces oxygen incorporation, confirming cleavage mechanisms .
Q. How can computational methods aid in predicting the compound’s reactivity or binding affinity?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for acylation steps, while molecular docking (AutoDock Vina) predicts binding to targets like G-protein-coupled receptors. QSAR models correlate substituent effects (e.g., benzo[1,4]dioxine electronegativity) with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
